1-[4-Acetyl-1-(9-ethylcarbazol-3-yl)-2,5-dimethylpyrrol-3-yl]ethanone
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Overview
Description
1-[4-Acetyl-1-(9-ethylcarbazol-3-yl)-2,5-dimethylpyrrol-3-yl]ethanone is a complex organic compound with a unique structure that combines elements of carbazole and pyrrole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Acetyl-1-(9-ethylcarbazol-3-yl)-2,5-dimethylpyrrol-3-yl]ethanone typically involves multi-step organic reactions. One common method starts with the preparation of 9-ethylcarbazole, which is then subjected to acetylation to introduce the acetyl group at the 3-position. The next step involves the formation of the pyrrole ring through a cyclization reaction, followed by further functionalization to introduce the dimethyl groups at the 2 and 5 positions. The final step is the acetylation of the pyrrole ring to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-[4-Acetyl-1-(9-ethylcarbazol-3-yl)-2,5-dimethylpyrrol-3-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbazole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-[4-Acetyl-1-(9-ethylcarbazol-3-yl)-2,5-dimethylpyrrol-3-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-[4-Acetyl-1-(9-ethylcarbazol-3-yl)-2,5-dimethylpyrrol-3-yl]ethanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(9-Ethyl-9H-carbazol-3-yl)ethanone: A simpler analog with similar structural features but lacking the pyrrole ring.
2-Acetylthiazole: Another heterocyclic compound with different biological activities.
Uniqueness
1-[4-Acetyl-1-(9-ethylcarbazol-3-yl)-2,5-dimethylpyrrol-3-yl]ethanone is unique due to its combination of carbazole and pyrrole rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not possible with simpler analogs.
Properties
IUPAC Name |
1-[4-acetyl-1-(9-ethylcarbazol-3-yl)-2,5-dimethylpyrrol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-6-25-21-10-8-7-9-19(21)20-13-18(11-12-22(20)25)26-14(2)23(16(4)27)24(15(26)3)17(5)28/h7-13H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWAOXIMCPEMGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N3C(=C(C(=C3C)C(=O)C)C(=O)C)C)C4=CC=CC=C41 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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